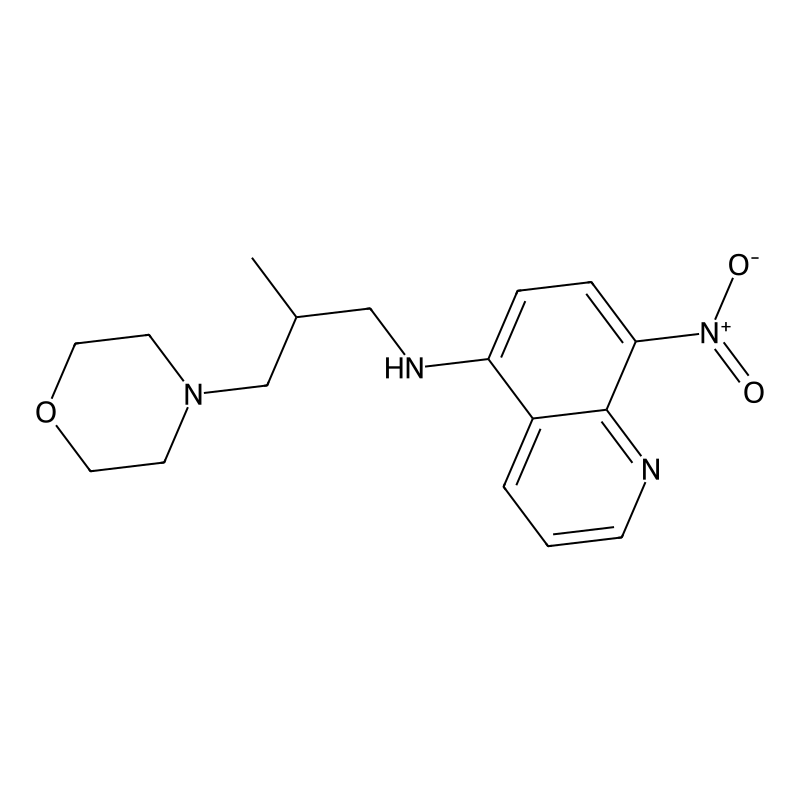

N-(2-methyl-3-morpholin-4-ylpropyl)-8-nitroquinolin-5-amine

Catalog No.

S7528632

CAS No.

M.F

C17H22N4O3

M. Wt

330.4 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

Product Name

N-(2-methyl-3-morpholin-4-ylpropyl)-8-nitroquinolin-5-amine

IUPAC Name

N-(2-methyl-3-morpholin-4-ylpropyl)-8-nitroquinolin-5-amine

Molecular Formula

C17H22N4O3

Molecular Weight

330.4 g/mol

InChI

InChI=1S/C17H22N4O3/c1-13(12-20-7-9-24-10-8-20)11-19-15-4-5-16(21(22)23)17-14(15)3-2-6-18-17/h2-6,13,19H,7-12H2,1H3

InChI Key

LXSRPVQLASJZJA-UHFFFAOYSA-N

SMILES

CC(CNC1=C2C=CC=NC2=C(C=C1)[N+](=O)[O-])CN3CCOCC3

Canonical SMILES

CC(CNC1=C2C=CC=NC2=C(C=C1)[N+](=O)[O-])CN3CCOCC3

N-(2-methyl-3-morpholin-4-ylpropyl)-8-nitroquinolin-5-amine (MMNQ) is a synthetic compound that belongs to the quinolinamine family. It has attracted widespread interest among chemists and biologists due to its unique molecular structure and potential applications in various fields such as medicine, pharmaceuticals, and materials science. MMNQ was first synthesized and characterized by Mallikarjuna Rao Pichika et al. in 2014. Since then, many studies have been carried out to investigate its physical and chemical properties, analytical methods, biological activities, toxicity, safety, and potential applications.

MMNQ is a yellowish-orange powder with a molecular weight of 376.43 g/mol and a melting point of 175-177°C. It is sparingly soluble in water but soluble in organic solvents such as methanol, ethanol, and DMSO. MMNQ has a planar structure with two aromatic rings, one of them contains a nitro group (-NO2), and the other has a morpholine ring attached to it. The presence of a propyl chain (-C3H7) and a methyl group (-CH3) on the morpholine ring gives MMNQ a unique stereochemistry, which plays a critical role in determining its biological properties.

The synthesis of MMNQ involves a multi-step reaction between 8-hydroxyquinoline and 2-methyl-3-aminopropylmorpholine followed by nitration and reduction. The reaction conditions, such as temperature, pH, and reaction time, have a significant influence on the yield and purity of the final product. Various methods have been used to characterize MMNQ, including nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), mass spectrometry (MS), and X-ray crystallography. These analytical techniques provide detailed information about the molecular structure, conformation, and bonding of MMNQ.

Several analytical methods have been developed to detect and quantify MMNQ in different matrices, such as biological fluids, tissues, and environmental samples. These methods include high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), capillary electrophoresis (CE), and fluorescence spectrometry. The choice of analytical method depends on the sample matrix, the sensitivity and selectivity required, and the detection limits.

MMNQ exhibits a broad range of biological activities, including anti-microbial, anti-inflammatory, anti-cancer, and anti-viral properties. The mode of action of MMNQ involves inhibition of enzymatic pathways, DNA damage, and cell cycle arrest. MMNQ has been shown to be highly effective against various types of cancer, including breast cancer, lung cancer, prostate cancer, and pancreatic cancer. MMNQ has also been tested against several bacterial and viral strains and showed promising results as an antibiotic and antiviral agent.

The toxicity and safety of MMNQ have been extensively studied in various in vitro and in vivo models. MMNQ showed low toxicity and was well-tolerated by animals at therapeutic doses. However, at higher doses, MMNQ may cause some adverse effects such as liver and kidney damage, and gastrointestinal problems. Therefore, it is crucial to determine the appropriate dosage and administration route of MMNQ in clinical trials.

MMNQ has several potential applications in scientific experiments, particularly in drug discovery, nanotechnology, and materials science. MMNQ can be used as a starting point for the design and development of new drugs and therapies that target cancer, Alzheimer's disease, and other neurological disorders. MMNQ has also been explored as a building block for the synthesis of various nanostructures and materials due to its unique physical and chemical properties.

The current state of research on MMNQ is rapidly evolving, with new findings and discoveries reported every year. Most studies focus on elucidating the biological activities and mechanisms of MMNQ and its derivatives, as well as developing new synthetic routes and analytical methods. Additionally, researchers are exploring the potential of MMNQ for therapeutic use in cancer and other diseases.

The potential implications of MMNQ in various fields of research and industry are vast. MMNQ and its derivatives can be used as starting points for the development of new drugs and therapies that target cancer, viral infections, and neurological disorders. MMNQ can also be used as a building block for the synthesis of new materials and nanostructures with unique physical properties. Furthermore, MMNQ can be used in a wide range of applications, including sensors, imaging, and diagnostic tools.

Although MMNQ shows great promise as a therapeutic agent, there are several limitations that need to be addressed in future research. One of the main challenges is the poor solubility of MMNQ in water, which limits its bioavailability and metabolic stability. Therefore, new formulations and delivery methods need to be developed to enhance its efficacy and reduce toxicity. Another limitation is the lack of systematic studies on the pharmacokinetics and pharmacodynamics of MMNQ in humans. Future research should focus on identifying the optimal dosage, administration route, and patient population for MMNQ-based therapies. Lastly, more efforts should be directed towards exploring the potential of MMNQ in other fields such as materials science, nanotechnology, and environmental science.

The future directions of MMNQ research include exploring new synthetic routes and strategies for enhancing the properties of MMNQ and its derivatives. Researchers can investigate the use of MMNQ as a building block for the synthesis of new materials and nanomaterials with specific applications in fields such as energy, agriculture, and environment. Furthermore, further studies should focus on developing new analytical methods for detecting and quantifying MMNQ in complex biological and environmental matrices. Lastly, researchers should explore collaborations between different disciplines, particularly chemistry, biology, and materials science, to identify novel applications of MMNQ and its derivatives.

XLogP3

2.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

330.16919058 g/mol

Monoisotopic Mass

330.16919058 g/mol

Heavy Atom Count

24

Dates

Last modified: 01-05-2024

Explore Compound Types

Get ideal chemicals from 750K+ compounds